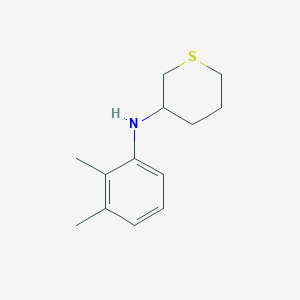

N-(2,3-dimethylphenyl)thian-3-amine

Description

N-(2,3-Dimethylphenyl)thian-3-amine (CAS: 1344043-95-3) is a sulfur-containing organic compound with the molecular formula C₁₃H₁₉NS and a molecular weight of 221.36 g/mol . Its structure comprises a six-membered thiane ring (a saturated heterocycle with one sulfur atom) substituted at the 3-position by an amine group linked to a 2,3-dimethylphenyl moiety. Limited physicochemical data are available, but its structural features suggest moderate lipophilicity, influenced by the dimethylphenyl group.

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)thian-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NS/c1-10-5-3-7-13(11(10)2)14-12-6-4-8-15-9-12/h3,5,7,12,14H,4,6,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURKNKOHSBEHBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2CCCSC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)thian-3-amine typically involves the reaction of 2,3-dimethylaniline with thian-3-amine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dimethylphenyl)thian-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amine derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Research has indicated that derivatives of thian-3-amine compounds can exhibit antiviral properties, particularly against viruses such as HIV. Compounds structurally similar to N-(2,3-dimethylphenyl)thian-3-amine have been studied for their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds aim to inhibit the HIV replication process effectively while minimizing cytotoxicity to human cells .

Kinase Inhibition

The compound also shows promise as a kinase inhibitor. Kinases are critical enzymes involved in various signaling pathways, and their inhibition can lead to therapeutic effects in diseases like cancer. The mechanism typically involves the compound binding to the ATP-binding site of the kinase, thereby blocking its activity.

Neuroprotective Effects

Studies have suggested that thian-3-amine derivatives could possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role. The compound's ability to modulate cellular pathways associated with inflammation and apoptosis may contribute to its protective effects in neuronal cells .

Materials Science

Polymer Chemistry

N-(2,3-dimethylphenyl)thian-3-amine can serve as a valuable building block in polymer chemistry. Its functional groups allow for the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength. These polymers can be utilized in various applications ranging from coatings to advanced materials for electronics .

Catalysis

The compound has been explored as a catalyst or co-catalyst in organic reactions. Its ability to facilitate reactions through unique mechanisms makes it an attractive candidate for use in green chemistry applications where efficiency and sustainability are paramount.

Biological Research

Protein-Ligand Interactions

N-(2,3-dimethylphenyl)thian-3-amine is valuable in studying protein-ligand interactions due to its ability to form hydrogen bonds and engage in electrostatic interactions. This property is crucial for understanding enzyme mechanisms and designing better inhibitors or activators for therapeutic targets .

Analytical Applications

The compound has potential applications in analytical chemistry, particularly as a reagent for detecting specific biomolecules or environmental contaminants. Its reactivity can be harnessed in assays designed to quantify substances of interest in biological samples .

Case Study 1: Antiviral Development

A study focused on synthesizing thian-3-amine derivatives led to the identification of several compounds with potent antiviral activity against HIV. These compounds were tested for their efficacy using TZM-bl cells, showing promising results with low cytotoxicity levels while maintaining high antiviral potency against resistant strains of HIV .

Case Study 2: Neuroprotection

Research investigating the neuroprotective effects of thian-3-amine derivatives revealed that certain modifications could enhance their ability to reduce oxidative stress in neuronal cell lines. The study highlighted specific structural features that contributed to increased neuroprotection, suggesting pathways for further optimization .

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)thian-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Thiane vs. Thiazine Derivatives

Thiane vs. Dihydrothiophene Derivatives

- N-(3-Chlorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine (CAS: 321977-85-9) features a dihydrothiophene ring with sulfone groups (1,1-dioxo). The sulfone increases polarity and oxidative stability, contrasting with the non-oxidized thiane ring in the target compound. The chlorine substituent on the phenyl ring further differentiates electronic properties .

Substituent Variations on the Aromatic Ring

- This amide functionality reduces basicity and increases hydrogen-bonding capacity compared to the primary amine in the target compound .

- The imine group confers planarity and conjugation, contrasting with the flexible thiane-amine structure .

Functional Group Comparisons

- Amine vs. Sulfonamide/Sulfone: Compounds like N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-[3-(trifluoromethyl)phenyl]amine (CAS: 1011399-13-5) contain sulfone groups, which increase metabolic stability but reduce membrane permeability compared to the non-sulfonated thiane-amine .

- Thienyl vs. The aromatic thienyl ring enhances π-π stacking interactions, while the thiane’s saturated structure offers conformational flexibility .

Physicochemical Properties

| Compound | Molecular Weight | Key Features | Polarity |

|---|---|---|---|

| N-(2,3-Dimethylphenyl)thian-3-amine | 221.36 | Thiane, dimethylphenyl, amine | Moderate |

| N-(3-Chlorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine | 243.71 | Sulfone, chlorophenyl | High |

| N-[3-(Trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine | ~280 (estimated) | Thiazine, trifluoromethyl | Moderate-high |

Biological Activity

N-(2,3-dimethylphenyl)thian-3-amine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

N-(2,3-dimethylphenyl)thian-3-amine is characterized by the presence of a thian (thiophene derivative) moiety linked to a dimethylphenyl group. This structure suggests potential interactions with various biological targets, particularly in the context of cancer therapy and anti-inflammatory applications.

The biological activity of N-(2,3-dimethylphenyl)thian-3-amine can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : Preliminary studies indicate that this compound may inhibit cell proliferation in various cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 breast cancer cells by modulating the expression of key proteins involved in the apoptotic pathway, such as Bcl-2 and caspase-3 .

- Antioxidant Activity : The compound's structure suggests potential antioxidant properties. It may scavenge free radicals and reduce oxidative stress, contributing to its protective effects against cellular damage and inflammation .

- Interaction with Enzymes : N-(2,3-dimethylphenyl)thian-3-amine may interact with specific enzymes involved in metabolic pathways, potentially altering their activity and leading to therapeutic effects.

Case Studies

Several studies have investigated the biological activity of N-(2,3-dimethylphenyl)thian-3-amine:

- Study on Apoptosis Induction : In vitro assays demonstrated that treatment with N-(2,3-dimethylphenyl)thian-3-amine resulted in significant downregulation of Bcl-2 expression and upregulation of pro-apoptotic markers in cancer cells. This indicates its potential as an anticancer agent through apoptosis induction .

- Antioxidant Studies : Research has shown that this compound exhibits antioxidant activity comparable to established antioxidants. In assays measuring glutathione peroxidase-like activity, N-(2,3-dimethylphenyl)thian-3-amine demonstrated a capacity to protect cells from oxidative damage .

Comparative Analysis

A comparative analysis with similar compounds reveals distinct biological activities:

| Compound Name | Activity Type | Mechanism |

|---|---|---|

| N-(2,3-dimethylphenyl)thian-3-amine | Anticancer | Apoptosis induction |

| Mefenamic Acid | Anti-inflammatory | COX inhibition |

| Ebselen | Antioxidant | GPx mimetic activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.